

# An In-depth Technical Guide to the E4CPG Compound

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## Compound of Interest

Compound Name: E4CPG

Cat. No.: B1139386

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## For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the **E4CPG** compound, a notable antagonist of metabotropic glutamate receptors. The information is curated for researchers, scientists, and professionals in drug development, with a focus on its chemical structure, mechanism of action, and the experimental protocols used for its characterization.

## Core Compound Information

**E4CPG**, also known as (RS)- $\alpha$ -Ethyl-4-carboxyphenylglycine, is a synthetic compound recognized for its role as a non-selective antagonist for Group I and Group II metabotropic glutamate receptors (mGluRs).<sup>[1][2]</sup> Its chemical properties are summarized in the table below.

Property	Value
Chemical Name	(RS)- $\alpha$ -Ethyl-4-carboxyphenylglycine
Synonyms	E4CPG, (RS)-ECPG
Molecular Formula	C <sub>11</sub> H <sub>13</sub> NO <sub>4</sub>
Molecular Weight	223.23 g/mol
CAS Number	170846-89-6
SMILES	<chem>NC(C(O)=O)(CC)C1=CC=C(C(O)=O)C=C1</chem>

A detailed synthesis protocol for **E4CPG** is not readily available in the public domain. However, its structure suggests a synthetic route likely involving the modification of a phenylglycine backbone.

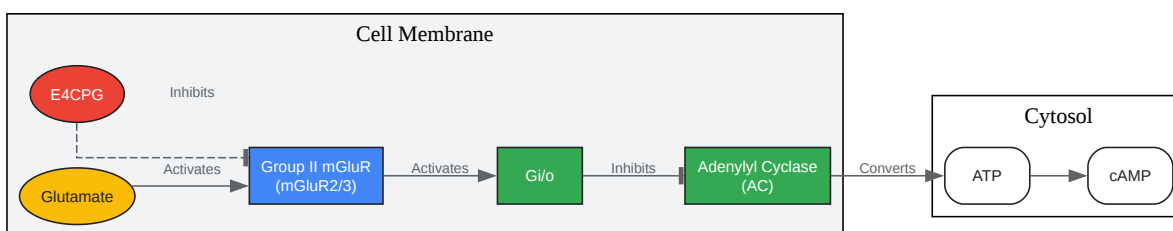
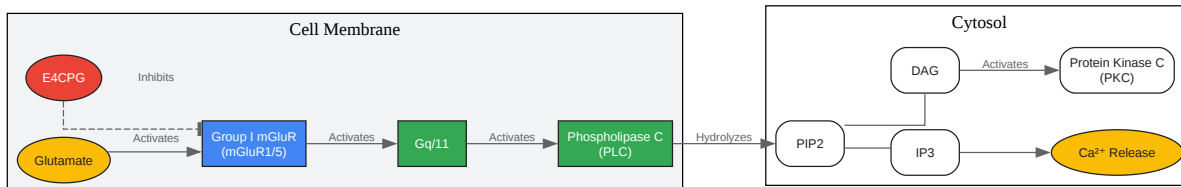
## Mechanism of Action and Signaling Pathways

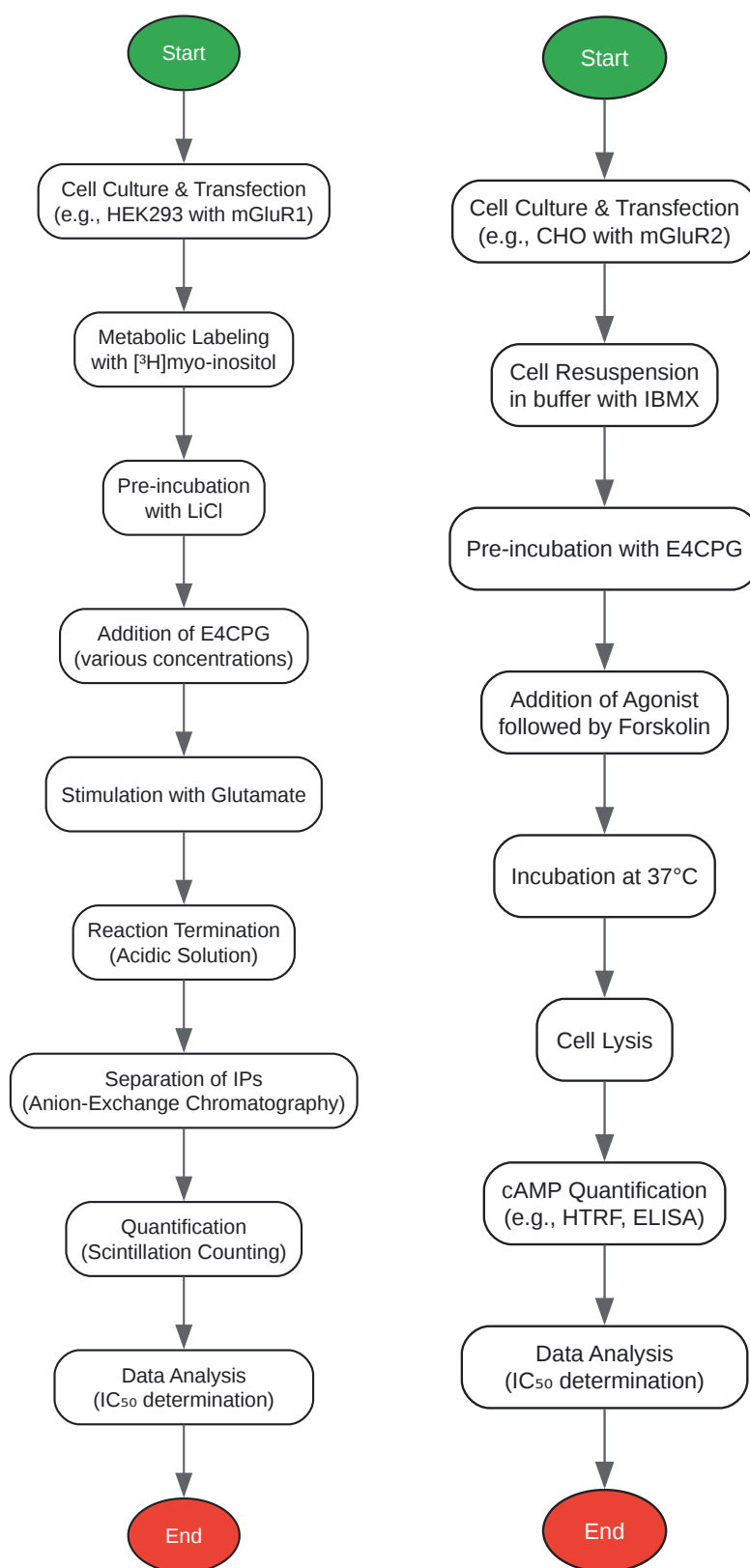
**E4CPG** functions as a competitive antagonist at Group I and Group II metabotropic glutamate receptors.[1][2] These receptors are G-protein coupled receptors (GPCRs) that modulate synaptic transmission and neuronal excitability.

Group I mGluRs (mGluR1 and mGluR5): These receptors are coupled to Gq/G11 proteins. Upon activation by glutamate, they stimulate phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into inositol 1,4,5-trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> triggers the release of intracellular calcium (Ca<sup>2+</sup>) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). **E4CPG** blocks this cascade by preventing the initial binding of glutamate to the receptor.

Group II mGluRs (mGluR2 and mGluR3): These receptors are coupled to Gi/o proteins. Glutamate binding to these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. By acting as an antagonist, **E4CPG** prevents this inhibition, thereby maintaining or increasing cAMP levels in the presence of glutamate.

## Signaling Pathway Diagrams





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## References

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